N-Chlorotaurine

Descripción

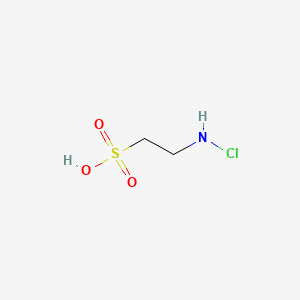

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloroamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMHHSLZJLPMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199047 | |

| Record name | N-Chlorotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-13-6 | |

| Record name | N-Chlorotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-chlorotaurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Chlorotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Foundations of N Chlorotaurine

Biochemical Fate and Degradation Pathways of N-Chlorotaurine

Enzymatic and Non-Enzymatic Interactions Affecting this compound Stability in Biological Matrices

The stability and reactivity of this compound in biological matrices are influenced by both enzymatic and non-enzymatic interactions, which dictate its half-life and functional impact.

Enzymatic Formation and Regulation

The primary enzymatic pathway for NCT formation involves myeloperoxidase (MPO). The MPO-H₂O₂-Cl⁻ system facilitates the chlorination of taurine (B1682933). nih.gov Kinetic studies suggest that this enzymatic chlorination proceeds via an enzyme-bound intermediate, which significantly accelerates the reaction rate compared to the non-enzymatic reaction between HOCl and taurine. nih.gov This enzyme-mediated process not only enhances the speed of NCT formation but also contributes to substrate specificity, helping to prevent indiscriminate oxidation by HOCl within leukocytes. nih.gov

Non-Enzymatic Reactions with Biological Molecules

NCT interacts with various biological molecules through different reaction pathways, leading to the loss of its active chlorine or its transfer to other compounds. These interactions are crucial for its biological effects and its ultimate fate in biological systems. NCT reacts with biological material via three main pathways: reactions with thiols, activated aromatic compounds, and amino groups. researchgate.netplos.org

NCT reacts rapidly with thiol-containing compounds, resulting in a complete loss of its oxidative capacity. researchgate.netplos.org Key biological thiols such as cysteine and glutathione (B108866) are prominent targets for NCT. plos.org Research indicates that N-chloramines, including NCT, react more readily with protein thiols than with methionine residues or ascorbate (B8700270) in human plasma. nih.gov This preferential reactivity suggests that protein thiols are a major target for NCT-mediated oxidation in biological fluids. nih.gov For example, NCT has been shown to induce the oxidation of cysteine residues in proteins like interferon regulatory factor 3 (IRF3), which can affect protein function. researchgate.net The reactivity of N-chloramines with thiol compounds has been shown to correlate with the magnitude of the active chlorine charge. researchgate.net

NCT also reacts with activated aromatic compounds, leading to the consumption of its oxidative capacity. researchgate.netplos.org Amino acids such as histidine, phenylalanine, and tyrosine, which contain aromatic rings, can undergo oxidation by NCT. plos.org

A distinctive interaction of NCT in biological matrices is transhalogenation, or transchlorination. This process involves the transfer of the active chlorine atom from NCT to amino groups of other molecules, including those found on pathogens or within the host. oup.comresearchgate.netplos.org This transfer reaction can actually enhance the activity of the active chlorine, primarily through the formation of monochloramine. oup.comresearchgate.net Monochloramine, a product of this transchlorination, is slightly more reactive and significantly more lipophilic than NCT itself, which can influence its distribution and reactivity within biological environments. pathogenics.com

The relative reactivities of NCT (referred to as taurine chloramine (B81541), TaurCA) and other chlorine species with human plasma constituents have been studied, as summarized in the table below:

| Chlorine Species | Reactivity for Thiol Loss (Decreasing Order) | Reactivity for Ascorbate Loss (Decreasing Order) |

| TaurCA (NCT) | TaurCA = LysCA > MonoCA = HOCl nih.gov | HOCl > LysCA > TaurCA > MonoCA nih.gov |

| LysCA | TaurCA = LysCA > MonoCA = HOCl nih.gov | HOCl > LysCA > TaurCA > MonoCA nih.gov |

| MonoCA | TaurCA = LysCA > MonoCA = HOCl nih.gov | HOCl > LysCA > TaurCA > MonoCA nih.gov |

| HOCl | TaurCA = LysCA > MonoCA = HOCl nih.gov | HOCl > LysCA > TaurCA > MonoCA nih.gov |

Note: LysCA = N(alpha)-acetyl-lysine chloramine; MonoCA = monochloramine.

The concentration of NCT detected in supernatants from stimulated granulocytes can range from 30 to 100 µM, with NCT being the main constituent of these compounds, reaching concentrations of 10 to 50 µM. maynoothuniversity.ie During infections, phagolysosomes can achieve NCT levels of 1–5 mM.

Mechanistic Studies of N Chlorotaurine Activity

Antimicrobial Action Mechanisms of N-Chlorotaurine

This compound exerts its antimicrobial effects through a dual mechanism involving both chlorination and oxidation of pathogen biomolecules nih.govpathogenics.com. This unspecific oxidative and chlorinating mechanism of action leads to multiple sites of attack within microorganisms, contributing to its broad-spectrum activity against bacteria, fungi, viruses, and protozoa nih.govmdpi.comresearchgate.netrki.deasm.org.

Chlorination and Oxidation of Pathogen Biomolecules

NCT's antimicrobial activity stems from its ability to transfer active chlorine to N-H groups (transhalogenation) and to oxidize various biomolecules within pathogens researchgate.netsmolecule.comacs.orgpathogenics.com. Key targets for these reactions include sulfur-containing amino acids such as cysteine and methionine, as well as aromatic amino acids like tyrosine, phenylalanine, and tryptophan rki.deacs.orgnih.govsemanticscholar.orgbiorxiv.org. These chemical modifications interfere with vital cellular processes and structural integrity pathogenics.comacs.orgasm.org.

One of the initial steps in NCT's antimicrobial action is the rapid chlorination of the pathogen's surface, occurring within seconds to a minute researchgate.netnih.govoup.compathogenics.comnih.govplos.orggavinpublishers.com. This process leads to the formation of a "chlorine cover" on the pathogen oup.compathogenics.com. While this surface chlorination alone may not immediately kill the microorganisms, it is sufficient to induce a loss of virulence and increased permeability of the cell wall and membrane nih.govpathogenics.comnih.govgavinpublishers.comnih.govasm.org. This alteration in surface properties is considered an initial step that precedes lethal damage oup.com.

Beyond surface effects, NCT penetrates into pathogens, leading to the inactivation of essential intracellular enzymes and structural components pathogenics.comasm.org. This includes the oxidation of vital S-H and S-CH3 functions of enzymes, which are critical for cell survival asm.org. Studies have demonstrated that NCT directly inactivates virulence factors such as toxins and enzymes nih.govnih.govnih.gov. For instance, NCT has been shown to inactivate Shiga toxin 2 (Stx2) produced by enterohemorrhagic Escherichia coli (EHEC) through oxidation of its thio groups and aromatic amino acids nih.gov. Similarly, secreted aspartyl proteinases of Candida albicans and Candida dubliniensis, important virulence factors for these yeast species, are decreased by NCT even before fungal growth is inhibited nih.govnih.govnih.gov. This broad targeting of essential components contributes significantly to NCT's microbicidal efficacy nih.govnih.gov.

A significant advantage of this compound is its multiple-target attack strategy, which involves simultaneous chemical modifications of various biomolecules within pathogens nih.govresearchgate.netasm.orgplos.orgmdpi.comnih.gov. This multi-site attack mechanism makes the development of resistance highly improbable, and indeed, resistance against NCT has not been observed in laboratory tests, even after repeated exposure or in multiple-passage studies with bacteria nih.govresearchgate.netrki.deplos.orgmdpi.com. This contrasts with the increasing problem of antibiotic resistance and highlights NCT's potential as a sustainable antimicrobial agent nih.govmdpi.comresearchgate.net.

Post-Inhibitory Effects and Virulence Attenuation

This compound exhibits notable post-inhibitory effects, which manifest as a delayed regrowth of pathogens and a reduction in their virulence even after exposure to sublethal concentrations or short incubation times researchgate.netnih.govoup.compathogenics.comgavinpublishers.comnih.govasm.org.

The "lag of regrowth," also known as the post-antibiotic effect (PAE) for bacteria or post-antifungal effect (PAFE) for fungi, is a well-documented phenomenon with NCT researchgate.netoup.compathogenics.comgavinpublishers.comnih.govasm.orgnih.govoup.comsemanticscholar.orgnih.gov. This delayed regrowth occurs after pathogens have been exposed to NCT for sublethal incubation times researchgate.netoup.comnih.govasm.orgnih.govnih.gov. For instance, a lag of regrowth of up to 3 hours has been observed for Staphylococcus aureus after sublethal incubation in NCT asm.orgnih.govnih.gov. For Candida species, a concentration- and time-dependent post-antifungal effect with a lag of regrowth of up to 2.7 hours has been demonstrated nih.gov.

The mechanism behind this delayed regrowth is closely linked to the initial surface chlorination and the formation of the "chlorine cover" oup.compathogenics.comnih.gov. Although not immediately lethal, this surface modification attenuates the microorganisms, impairing their ability to regrow effectively nih.govoup.compathogenics.comnih.gov. As a crucial consequence, these attenuated microorganisms also lose their virulence researchgate.netnih.govoup.compathogenics.comnih.govgavinpublishers.comnih.govasm.orgnih.govnih.gov. This has been demonstrated in various models, including mouse peritonitis models where pre-incubation of Staphylococcus aureus and Streptococcus pyogenes with NCT reduced their potency to kill mice nih.govnih.govnih.govnih.govoup.com. Similarly, pre-incubation of Scedosporium and Lomentospora conidia in NCT delayed their germination time by 2 to over 12 hours and reduced their germination rate by 10% to 100% nih.govasm.org. This attenuation of virulence, even without immediate killing, can significantly aid the body's immune system in eradicating pathogens oup.com.

Quantitative Data on this compound's Antimicrobial Activity

This compound demonstrates potent bactericidal and fungicidal activity across a range of concentrations and exposure times.

Table 1: Bactericidal Activity of 1% this compound (55 mM) against Multidrug-Resistant Bacteria (pH 7.1, 37°C) nih.govnih.gov

| Bacterial Strain | Log10 Reduction in CFU (15 min) | Log10 Reduction in CFU (30 min) |

| Methicillin-resistant Staphylococcus aureus | ≥ 2 | Complete or nearly to detection limit |

| Linezolid-resistant Staphylococcus epidermidis | ≥ 2 | Complete or nearly to detection limit |

| Vancomycin-resistant Enterococcus faecium | ≥ 2 | Complete or nearly to detection limit |

| 3MRGN and 4MRGN Escherichia coli | ≥ 2 | Complete or nearly to detection limit |

| Pseudomonas aeruginosa | ≥ 2 | Complete or nearly to detection limit |

| Acinetobacter baumannii | ≥ 2 | Complete or nearly to detection limit |

| Klebsiella pneumoniae | ≥ 2 | Complete or nearly to detection limit |

Note: CFU = Colony Forming Units. "Complete or nearly to detection limit" indicates a significant reduction, often below 100 CFU/ml.

Table 2: Fungicidal Activity (BA Values) of 1% this compound in Artificial Sputum Medium (ASM) and Phosphate Buffer (PO4) at pH 7 and 37°C nih.gov

| Species | BA Mean Value (SD) in ASM | BA Mean Value (SD) in PO4 |

| C. albicans ATCC 90028 | 0.71 (0.04) | 0.0177 (0.0018) |

| A. fumigatus ATCC 204305 | 0.50 (0.03) | 0.0087 (0.0020) |

| A. terreus ATCC 3633 | 0.51 (0.03) | 0.0087 (0.0010) |

| S. apiospermum IHEM 21170 | 0.45 (0.04) | 0.0031 (0.0002) |

| S. boydii isolate M36 | 0.52 (0.03) | 0.0046 (0.0004) |

| L. prolificans IHEM 21176 | 0.42 (0.03) | 0.0023 (0.0001) |

| S. aurantiacum V041-53 | 0.55 (0.04) | n.d. |

| S. minutisporum IHEM 21148 | 0.39 (0.02) | n.d. |

| E. dermatitidis CBS 207.35 | 0.42 (0.02) | n.d. |

| G. candidum isolate 267 | 0.37 (0.02) | 0.0055 (0.0008) |

Note: BA = Bactericidal Activity, n.d. = no data available. Higher BA values indicate higher microbicidal activity.

Research Methodologies and Models for N Chlorotaurine Studies

In Vitro Experimental Systems

In vitro models are crucial for systematically investigating the properties of N-Chlorotaurine under controlled conditions, allowing for detailed analysis of its antimicrobial efficacy, cellular interactions, and biochemical characteristics.

Quantitative microbial killing assays are fundamental for evaluating the direct antimicrobial efficacy of this compound against a wide range of microorganisms in both planktonic (suspension) and biofilm forms. These assays typically measure the reduction in viable cell counts, often expressed as colony-forming units (CFU).

Suspension Models: NCT has demonstrated significant bactericidal activity against various planktonic bacteria. For instance, 1% (55 mM) NCT in phosphate-buffered saline at 37°C reduced CFU counts of dental plaque bacteria, including Streptococcus sanguinis, Streptococcus salivarius, Streptococcus oralis, Streptococcus cristatus, Rothia aeria, and Capnocytophaga ochracea, to the detection limit within 10-20 minutes. R. aeria required approximately 15 minutes for the same effect semanticscholar.orgmdpi.com. Micromolar concentrations of NCT (12.5 to 50 µM) also exhibited bactericidal effects, achieving a 2 to 4 log₁₀ reduction in viable counts of various test bacteria after 6 to 9 hours at pH 7.0. This effect was significantly enhanced in an acidic environment (pH 5.0), leading to a 3 to 4 log₁₀ reduction within 2 to 3 hours nih.govnih.govpathogenics.comasm.org. NCT's activity extends to multidrug-resistant strains, with 1% (55 mmol l⁻¹) NCT reducing CFU counts of methicillin-resistant Staphylococcus aureus (MRSA), linezolid-resistant Staphylococcus epidermidis, vancomycin-resistant Enterococcus faecium, and various multidrug-resistant Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae) by at least 2 log₁₀ steps after 15 minutes, and often to the detection limit after 30 minutes at pH 7.1 and 37°C nih.govnih.gov.

Biofilm Models: NCT is also highly effective against bacteria organized in biofilms, which are notoriously resistant to conventional antimicrobials. Studies have shown that NCT inactivates biofilms in a time- and dose-dependent manner. For example, 1% NCT reduced Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa biofilms grown on metal alloy disks. All tested strains showed at least a 1 log₁₀ reduction within 15 minutes with 1% NCT nih.gov. For S. aureus biofilms, the detection limit (2 log₁₀) was reached after 1 hour, and for P. aeruginosa, it was reached after 30 minutes nih.gov. Biofilms of streptococci on implantation screws were killed to the detection limit by 1% NCT at 37°C after 30 minutes, with log₁₀ reductions ranging from ≥3.80 to ≥5.01 mdpi.com. Long-term biofilms of S. aureus, P. aeruginosa, and Klebsiella variicola, grown for up to 14 weeks, also showed susceptibility to NCT, indicating its sustained activity against mature biofilms researchgate.netmdpi.comresearchgate.net. The metabolic activity of bacteria within biofilms, as assessed by XTT assays, was significantly inhibited by NCT, with 1% NCT and 0.2% chlorhexidine (B1668724) showing similar high values after 15 minutes nih.govvpbim.com.ua.

NCT also exhibits fungicidal activity against various fungal species in suspension and biofilm. For example, 55 mM (1.0%) NCT at pH 7.1 and 37°C demonstrated fungicidal activity against Scedosporium apiospermum, Scedosporium boydii, and Lomentospora prolificans, achieving a 1- to 4-log₁₀ reduction in CFU after 4 hours and a 4- to >6-log₁₀ reduction after 24 hours for both hyphae and conidia asm.org. Incubation of Aspergillus fumigatus with NCT at concentrations from 6.8 to 55 mM decreased conidial growth and viability, as well as mycelium biomass maynoothuniversity.ie.

Table 1: Representative Quantitative Microbial Killing Data for this compound

| Microorganism (Form) | NCT Concentration | Temperature | pH | Incubation Time | Log₁₀ Reduction (CFU) | Reference |

| S. aureus (Biofilm) | 1% (55 mM) | 37°C | - | 15 min | ≥1 log₁₀ | nih.gov |

| S. epidermidis (Biofilm) | 1% (55 mM) | 37°C | - | 15 min | ≥1 log₁₀ | nih.gov |

| P. aeruginosa (Biofilm) | 1% (55 mM) | 37°C | - | 15 min | ≥1 log₁₀ | nih.gov |

| Dental Plaque Bacteria (Planktonic) | 1% (55 mM) | 37°C | 7.1 | 10-20 min | To detection limit | semanticscholar.orgmdpi.com |

| Multidrug-resistant Bacteria (Planktonic) | 1% (55 mM) | 37°C | 7.1 | 15 min | ≥2 log₁₀ | nih.govnih.gov |

| Scedosporium spp. (Hyphae/Conidia) | 1% (55 mM) | 37°C | 7.1 | 4 h | 1-4 log₁₀ | asm.org |

| Scedosporium spp. (Hyphae/Conidia) | 1% (55 mM) | 37°C | 7.1 | 24 h | 4->6 log₁₀ | asm.org |

| Various Bacteria (Planktonic) | 12.5-50 µM | 37°C | 7.0 | 6-9 h | 2-4 log₁₀ | nih.govnih.govpathogenics.comasm.org |

| Various Bacteria (Planktonic) | 12.5-50 µM | 37°C | 5.0 | 2-3 h | 3-4 log₁₀ | nih.govnih.govpathogenics.comasm.org |

Cell culture models are utilized to investigate the interactions between this compound, host cells, and pathogens or their toxins, providing insights into NCT's protective or modulatory effects.

Studies have shown that NCT can directly inactivate bacterial toxins. For example, NCT inactivated Shiga toxin 2 (Stx2) secreted by enterohemorrhagic Escherichia coli (EHEC). The cytotoxic effect of Stx2 on Vero cells was removed by NCT concentrations of ≥5.5 mM nih.gov. Furthermore, NCT inhibited the binding of Stx2 to human kidney glomerular endothelial cells and prevented its entry into the cytosol, as observed through confocal microscopy and FACS analyses nih.gov.

NCT's effects on host cellular components and inflammatory mediators have also been investigated. It has been shown to modify interleukin-6 (IL-6), a pro-inflammatory cytokine. Exposure of IL-6 to NCT resulted in reduced binding to IL-6 receptors in a bioassay using engineered human cells researchgate.netchemrxiv.orgacs.org. This modification, identified by mass spectrometry, involved oxidative changes to specific amino acid residues (methionine 161 and tryptophan 157) crucial for receptor binding researchgate.netchemrxiv.orgacs.org.

Cell viability assays are also employed to assess the tolerability of NCT on host cells. Studies on human chondrocytes incubated with various NCT concentrations demonstrated that lower concentrations (0.001% and 0.01%) were well tolerated, showing no significant decrease in cell viability. In contrast, higher concentrations (0.1% and 1%) resulted in a significant decrease in cell viability, similar to other commonly used antiseptics like povidone-iodine (PVP-I) and hydrogen peroxide (H₂O₂) researchgate.netresearchgate.netinvivochem.com. The EZ4U cell viability kit and acridine-orange staining are common methods used in these studies to determine cell viability based on metabolic activity and nuclear morphology researchgate.netresearchgate.net.

Biochemical assays are essential for quantifying the reactive properties of this compound, specifically its oxidative and chlorinating capacities, which underlie its antimicrobial and immunomodulatory functions.

The stability and active chlorine content of NCT solutions are often assessed using iodometric assays, which measure the loss of oxidation capacity over time pathogenics.comnih.gov. This method helps determine the decomposition rate of NCT solutions under various storage conditions, such as temperature and pH nih.gov.

NCT's mechanism of action involves the transfer of its active chlorine atom to target molecules. This "transhalogenation" process, where active chlorine is transferred to amino groups of molecules in both pathogens and human body components, is crucial for its activity researchgate.netoup.com. While this transfer occurs, NCT is considered a mild oxidant that maintains its oxidation capacity for extended periods during inflammation nih.govpathogenics.comresearchgate.net.

Studies have also indicated that NCT induces oxidative stress responses in microorganisms. For instance, exposure of Aspergillus fumigatus to NCT led to increased extracellular amino acids and gliotoxin (B1671588) levels, suggesting an oxidative impact on fungal metabolism and virulence factors maynoothuniversity.ie.

Spectroscopic techniques are indispensable for characterizing the chemical structure of this compound and analyzing its interactions with biological molecules, particularly in identifying specific modifications to proteins.

UV-Vis Spectroscopy: UV-Vis spectroscopy is a primary method for the characterization and quantification of NCT. NCT exhibits a characteristic absorption peak (λmax) at approximately 251-252 nm, which is indicative of the N-Cl chromophore pathogenics.comnih.govmdpi.com. This technique is also used to monitor the stability of NCT solutions over time by observing changes in absorbance nih.gov. Furthermore, the formation of N,N-dichlorotaurine, a related chloramine (B81541), can be identified by a shift in the λmax to 306 nm nih.gov.

Mass Spectrometry (MS): Mass spectrometry is widely used to analyze protein modifications induced by NCT. It has been instrumental in identifying specific oxidative and chlorinating changes to amino acid residues in target proteins. For example, MS analysis of interleukin-6 (IL-6) treated with NCT revealed oxidative modifications limited to methionine 161 and tryptophan 157, both residues critical for IL-6 receptor binding researchgate.netchemrxiv.orgacs.org. In the context of antiviral activity, mass spectrometry has been used to elucidate the molecular mechanism by which NCT inactivates viruses. Studies on NCT-treated viral proteins, such as SARS-CoV-2 spike protein and 3C-like protease, influenza virus haemagglutinin and neuraminidase, and RSV fusion glycoprotein, have shown multiple sites of chlorination and oxidation. These modifications are directly linked to the virucidal activity of NCT tandfonline.comnih.gov.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR and ¹H-NMR, is employed for structural confirmation and to study the formation and reactions of NCT in solution and in human cells. For instance, ¹³C-NMR with ¹³C-enriched taurine (B1682933) has been used to examine the formation of this compound from the reaction between taurine and endogenous hypochlorous acid (HOCl) produced by myeloperoxidase-catalyzed reactions nih.govnih.gov.

Flow cytometry and various viability assays are used to assess the impact of this compound on cellular populations, including changes in cell binding, integrity, and metabolic activity.

Flow Cytometry (FACS): Flow cytometry, specifically Fluorescence-Activated Cell Sorting (FACS), has been applied to analyze cellular responses to NCT. For example, FACS analysis was used to demonstrate that NCT inhibits the binding of Shiga toxin 2 (Stx2) to human kidney glomerular endothelial cells nih.gov. This technique allows for the quantitative assessment of cell surface interactions and intracellular events.

Viability Assays: Multiple viability assays are employed to determine the effect of NCT on the survival and metabolic activity of both host cells and microorganisms:

EZ4U Cell Viability Kit: This kit, based on metabolic activity, is used to assess the viability of host cells, such as human chondrocytes, after exposure to NCT. Results indicate that NCT at lower concentrations (0.001% and 0.01%) does not significantly decrease chondrocyte viability, unlike higher concentrations or other antiseptics researchgate.netresearchgate.netinvivochem.com.

Acridine-Orange Staining: This staining method, combined with fluorescence microscopy, allows for the differentiation between vital and dead cells based on their nuclear morphology, providing a visual and quantitative assessment of cell viability researchgate.netresearchgate.net.

Propidium (B1200493) Iodide Assay: Used in conjunction with FACS analysis, this assay checks cell viability by detecting membrane integrity, as propidium iodide can only enter cells with compromised membranes nih.gov.

XTT Assay: This colorimetric assay measures the metabolic activity of cells, particularly in biofilms, by assessing the reduction of a tetrazolium salt. It has shown that NCT significantly reduces the metabolic turnover of bacteria in biofilms nih.govvpbim.com.ua.

Quantitative Cultures (CFU Counts): As detailed in Section 4.1.1, counting colony-forming units remains a primary and direct method to quantify viable microorganisms after exposure to NCT in both suspension and biofilm models semanticscholar.orgmdpi.comnih.govnih.govpathogenics.comnih.govnih.govnih.govresearchgate.netresearchgate.netvpbim.com.uaasm.orgmicrobiologyresearch.orgd-nb.info. This method can also detect attenuated but not killed bacteria by prolonged incubation mdpi.comnih.gov.

Electron microscopy provides high-resolution imaging to visualize the morphological and subcellular structural changes induced by this compound in microorganisms and host cells.

Scanning Electron Microscopy (SEM): SEM has been utilized to observe the macroscopic effects of NCT on biofilms. Studies have revealed that NCT causes disturbance of the biofilm architecture, including the rupture of the extracellular matrix, which is crucial for biofilm integrity and resistance nih.gov. SEM also helps in demonstrating the formation of biofilms on surfaces like implantation screws and their subsequent morphological changes after NCT treatment semanticscholar.orgmdpi.com.

Transmission Electron Microscopy (TEM): TEM offers a more detailed view of internal cellular damage. Investigations using TEM have shown that NCT induces significant changes in bacterial cells, including alterations to the bacterial cell membrane and cytoplasmic disintegration nih.govnih.govpathogenics.comasm.orgcapes.gov.br. Even at sublethal concentrations, NCT can cause these ultrastructural changes, leading to attenuation of bacteria nih.govnih.govpathogenics.comcapes.gov.br. Furthermore, TEM has revealed changes within the cytosolic compartment of Staphylococcus aureus after incubation with NCT, indicating penetration of the oxidant's activity into the pathogens oup.com.

Ex Vivo Research Approaches

Ex vivo studies provide a controlled environment to investigate NCT's interactions with biological components, bridging the gap between in vitro and in vivo research.

Use of Biological Fluids and Tissue Homogenates to Mimic Physiological Milieu

To closely mimic the complex environment of the human body, NCT studies frequently utilize biological fluids and tissue homogenates. For instance, artificial sputum medium (ASM), designed to replicate the composition of cystic fibrosis (CF) mucus, has been employed to assess NCT's microbicidal activity against pathogens common in CF lung infections nih.gov.

In ASM, 1% (55 mM) NCT demonstrated potent killing activity against various bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA) strains, Pseudomonas aeruginosa, and Escherichia coli, achieving a reduction of 5 to 6 log10 units to a detection limit of 10^2 CFU/ml within 10 minutes. Similarly, fungal spores such as Aspergillus fumigatus, Aspergillus terreus, and Candida albicans were killed to the same detection limit within 15 minutes at the same NCT concentration nih.gov. Even at lower concentrations, 0.1% NCT for bacteria and 0.3% NCT for fungi, a 2 log10 unit reduction was observed within 10 to 30 minutes nih.gov. Notably, NCT's microbicidal activity in ASM was found to be stronger than in buffer solution, particularly against fungi, a phenomenon attributed to transhalogenation leading to the formation of more potent N-chloro compounds like monochloramine nih.gov.

Table 1: Microbicidal Activity of this compound in Artificial Sputum Medium (ASM)

| NCT Concentration | Pathogen Type | Time to Kill (min) | Log10 Reduction (CFU/ml) |

| 1% (55 mM) | Bacteria | 10 | 5-6 (to 10^2 CFU/ml) |

| 1% (55 mM) | Fungi | 15 | 5-6 (to 10^2 CFU/ml) |

| 0.1% | Bacteria | 10-30 | 2 |

| 0.3% | Fungi | 10-30 | 2 |

Tissue homogenates have also been instrumental in understanding NCT's metabolic fate. Studies using rat liver homogenates revealed that these tissues accelerate the decomposition of this compound into sulphoacetaldehyde. This decay process was found to be proportional to the tissue-protein concentration and exhibited saturation kinetics, with a maximum velocity (Vmax) of 0.28 ± 0.01 nmol/min per mg of protein and a Michaelis constant (Km) of 37 ± 9 µM. This activity was sensitive to heat denaturation but remained stable after dialysis, indicating an enzymatic or protein-mediated process.

Furthermore, ex vivo corneal infection models utilizing porcine corneal buttons have been used to evaluate NCT's efficacy against ocular pathogens. In such models, treatment with 1% NCT for 120 minutes completely inhibited the regrowth of Acanthamoeba castellanii trophozoites and reduced Candida albicans colony-forming unit counts by 4 log10, with significant reductions observed even after 60 minutes of treatment.

Studies with Stimulated Leukocyte Supernatants

This compound is naturally generated by activated human granulocytes and monocytes as a key component of long-lived oxidants during the oxidative burst nih.gov. Research utilizing supernatants from stimulated leukocytes provides direct insight into the physiological role and activity of endogenously produced NCT.

Chloramine concentrations ranging from 30 to 100 µM have been detected in the supernatants of stimulated granulocytes. These supernatants have demonstrated bactericidal activity similar to that of synthetic NCT, leading to observable changes in bacterial cell membranes and cytoplasmic disintegration, even when the effect was not lethal. While some earlier studies showed that incubation of Escherichia coli in stimulated granulocyte supernatants for 60-80 minutes at pH 7.3 did not always result in a reduction of viable bacterial counts, more systematic investigations have confirmed a bactericidal effect of 12.5 to 50 µM NCT, achieving a 2 to 4 log10 reduction in viable counts after 6 to 9 hours of incubation at pH 7.0. This effect was significantly enhanced in an acidic milieu (pH 5.0), leading to a 3 to 4 log10 reduction within 2 to 3 hours. The ability of NCT in leukocyte supernatants to inactivate bacterial virulence factors has also been demonstrated.

Analytical Techniques for this compound Detection and Quantification in Research Samples

Accurate detection and quantification of this compound and its metabolites are essential for understanding its pharmacokinetics, stability, and mechanisms of action in various research contexts.

Iodometric Titration for Oxidizing Activity

Iodometric titration is a widely employed method for quantifying the oxidizing activity of NCT nih.gov. This technique relies on the reaction of NCT with iodide ions to form triiodide (I3-), which can then be measured spectrophotometrically. The maximum absorbance wavelength (λmax) for triiodide is 350 nm, with an extinction coefficient (ε) of 22,900/mol/cm.

This method has revealed important insights into NCT's stability and reactivity in different biological milieus. For instance, measurements in ASM showed that the oxidative capacity of NCT is concentration-dependent and decreases over time. At 0.1% NCT, oxidizing activity was detectable for 1 minute; at 0.3%, for 30 minutes; at 0.5%, for 60 minutes; and at 1.0%, for over 60 minutes nih.gov.

Table 2: Oxidative Capacity of this compound in Artificial Sputum Medium (ASM) Measured by Iodometric Titration

| NCT Concentration | Duration of Oxidizing Activity (min) |

| 0.1% | 1 |

| 0.3% | 30 |

| 0.5% | 60 |

| 1.0% | >60 |

Chromatographic Methods for Metabolite Analysis

Chromatographic techniques are indispensable for analyzing NCT's purity, identifying its metabolites, and quantifying related compounds in complex biological samples.

High-performance liquid chromatography (HPLC) is routinely used for the characterization of NCT solutions. HPLC analysis typically shows a single peak for NCT at a wavelength of 252 nm, indicating a purity often exceeding 95%. This method is effective in confirming the absence of starting synthetic reagents and disproportionation products like N,N-dichlorotaurine.

The coupling of HPLC with UV-Visible spectroscopy and mass spectrometry (LC-MS) provides a powerful tool for comprehensive analysis. LC-MS not only verifies the purity of NCT solutions by detecting the expected UV peak at 252 nm but also offers mass spectral data for confirmation. Beyond purity assessment, LC-MS has been applied to investigate the impact of NCT on biological molecules, such as the oxidation of cysteine residues in proteins like IRF3, providing insights into NCT's molecular mechanisms.

Furthermore, ion-exchange chromatography with ninhydrin (B49086) detection is employed to quantify taurine and methionine concentrations in biological fluids, such as plasma and bronchial lavage samples. Given that NCT is an N-chloro derivative of the amino acid taurine, monitoring taurine levels is relevant in pharmacokinetic studies to understand NCT's metabolism and degradation in vivo and ex vivo. This method can also be adapted to evaluate concentrations of other amino acids.

Synthetic Chemistry and Development of N Chlorotaurine Analogs for Research

Laboratory Synthesis Methods for N-Chlorotaurine (Sodium Salt)

The sodium salt of this compound (NCT) is the most common form used in research due to its stability in crystalline form. nih.govgoogle.com Laboratory synthesis primarily involves the chlorination of taurine (B1682933). While aqueous solutions of NCT can be prepared by reacting taurine with chlorinating agents like sodium hypochlorite (B82951), isolating the pure, crystalline solid from an aqueous system has proven challenging. mdpi.comoup.comnih.gov

A successful and widely adopted method for preparing the crystalline sodium salt of NCT involves the reaction of taurine with an N-chloro-arenesulfonamide, such as Chloramine-T (the sodium salt of N-chloro-4-toluenesulfonamide), in an alcoholic solvent like ethanol (B145695). google.comnih.gov In this process, finely powdered taurine is suspended in ethanol, and Chloramine-T is added. google.com The reaction proceeds over several hours at room temperature with stirring. google.com The resulting sodium salt of this compound precipitates out of the ethanolic solution, while the by-product, toluenesulfonamide, and any excess Chloramine-T remain dissolved. google.com The solid product is then isolated by filtration, washed with ethanol, and dried under a vacuum. google.com This method consistently yields a colorless, crystalline powder with high purity. google.com

An alternative, though less common for isolating the pure solid, is the direct reaction of taurine with sodium hypochlorite in an aqueous solution. nih.gov This method is often used for creating NCT solutions for immediate use. mdpi.comnih.gov The reaction is straightforward: taurine is dissolved in a solution of sodium hypochlorite. nih.gov However, this approach is primarily for generating solutions rather than the stable, crystalline salt. oup.com

The identity and purity of the synthesized NCT sodium salt are typically confirmed through various analytical techniques, including iodometric titration to determine the active chlorine content, spectrophotometry (which shows a characteristic absorption peak near 252 nm), and infrared spectrometry. mdpi.comnih.govresearchgate.net

Approaches for Enhanced Purity and Stability in Research Preparations

The stability of this compound is a critical factor for its application in research and potential therapeutic use. While the crystalline sodium salt is quite stable when stored properly, aqueous solutions are more susceptible to degradation. nih.govgoogle.comoup.com Several factors influence the stability of NCT solutions, including temperature, pH, and exposure to light.

Key Factors Influencing Stability:

| Factor | Effect on Stability | Recommendations for Research Preparations |

| Temperature | Lower temperatures significantly enhance stability. The pure crystalline salt and its aqueous solutions lose only about 10% of their activity per year when stored at 2–4°C. nih.govoup.com At room temperature, degradation is faster. oup.com | For long-term storage, the crystalline sodium salt should be kept at -20°C. nih.govnih.gov Aqueous solutions should be stored in a refrigerator at 2–4°C. nih.govoup.com |

| pH | NCT solutions are most stable in a neutral to slightly alkaline pH range (pH 7-8). mdpi.comoup.com Acidic conditions can lead to disproportionation, forming the less stable N,N-dichlorotaurine (NDCT). mdpi.comnih.gov | Buffering solutions to a pH of approximately 7.1–7.4 is common practice. mdpi.comnih.gov Unbuffered solutions of the sodium salt naturally establish a pH between 7 and 8, which contributes to self-stabilization. google.comoup.com |

| UV Light | Exposure to UV radiation accelerates the decomposition of NCT solutions. researchgate.net | Solutions should be stored in light-protected containers. nih.gov |

| Purity of Reagents | The purity of the initial reagents, such as taurine and the chlorinating agent, is crucial for obtaining a high-purity final product, free from toxic or reactive impurities like sodium chlorate. mdpi.com | Use of high-purity or pharmaceutical-grade taurine and chlorinating agents is recommended. google.comnih.gov |

For achieving high purity, the synthesis method using Chloramine-T in ethanol is advantageous because the product precipitates, leaving impurities in the solution. google.com Further purification can be achieved by washing the crystalline product with the solvent (ethanol) to remove any residual soluble by-products. google.com

Recent research has also explored synthesizing NCT solutions in situ from polymeric materials with immobilized N-chlorosulfonamide groups. mdpi.comresearchgate.net These polymers act as a source of active chlorine that is transferred to taurine in solution. researchgate.net This method can produce high-purity NCT solutions suitable for immediate use and may offer improved stability compared to solutions prepared from sodium hypochlorite, particularly concerning pH control without the need for additional buffering. researchgate.net

Design and Synthesis of this compound Derivatives for Mechanistic Elucidation

To better understand the structure-activity relationships and mechanisms of action of this compound, various analogs have been designed and synthesized. These derivatives often feature modifications to the taurine backbone or the N-halogen group.

A significant challenge with NCT is its modest stability at room temperature. oup.com One of the degradation pathways involves dehydrochlorination. researchgate.net To circumvent this, C-methylated derivatives were developed. By replacing the hydrogen atoms on the β-carbon of the taurine molecule with methyl groups, this degradation pathway is blocked, leading to compounds with markedly improved stability. researchgate.net

The synthesis of these analogs, such as N-chloro-2,2-dimethyltaurine (monochloro-dimethyltaurine) and N,N-dichloro-2,2-dimethyltaurine (dichloro-dimethyltaurine), involves the chlorination of the parent amino acid, 2,2-dimethyltaurine. researchgate.net The reaction can be carried out using agents like hypochlorous acid to yield the desired N-chloro derivatives. researchgate.net These C-methylated analogs, particularly N,N-dichloro-2,2-dimethyltaurine (also known as NVC-422), have demonstrated long-term stability in solution, making them valuable tools for research. researchgate.net

N,N-Dichlorotaurine (NDCT): This analog is formed when NCT undergoes disproportionation, a reaction that is favored in acidic conditions. nih.gov For research purposes, NDCT can be synthesized in an aqueous system using a stronger chlorinating agent like trichloroisocyanuric acid. nih.gov Unlike NCT, the synthesis of pure NDCT from taurine and hypochlorite is challenging. The sodium and potassium salts of NDCT have been isolated in analytically pure crystalline forms. nih.gov Aqueous solutions of NDCT are generally less stable than those of NCT. nih.gov

N-Bromotaurine (NBT): As the bromine analog of NCT, N-Bromotaurine is formed from the reaction of taurine with hypobromous acid (HOBr). outbreak.infonih.gov In the laboratory, it is typically prepared by adding a source of HOBr (which can be generated by combining NaOCl and NaBr) to a solution of taurine. nih.govgoogle.com To ensure the formation of the monobrominated species (NBT) and prevent the formation of the dibromamine form, a large excess of taurine is used in the reaction. nih.gov

To achieve a sustained and controlled release of active chlorine, researchers have developed polymeric materials that act as reservoirs. mdpi.com One approach involves creating granular and fibrous polymers with immobilized N-chlorosulfonamide groups. researchgate.netresearchgate.net These materials can be "activated" by placing them in an aqueous solution containing an amine compound like taurine. researchgate.netresearchgate.net The polymer then gradually transfers its active chlorine to the taurine in the solution, generating this compound in situ. researchgate.net

Another strategy involves encapsulating a chlorine source, such as calcium hypochlorite (Ca(ClO)₂), within a hydrophobic and chemically stable polymer matrix like polydimethylsiloxane (B3030410) (PDMS). nih.gov When this composite material is immersed in water, it slowly releases free chlorine over an extended period, offering a long-lasting disinfecting effect. nih.gov Hydrogel-based systems are also being explored for the controlled release of disinfectants like chlorine dioxide, where the polymer architecture plays a critical role in modulating the release kinetics. nih.gov These systems are valuable for studying the long-term effects of active chlorine compounds.

Comparative Biochemical Reactivity of this compound and its Analogs

The biochemical reactivity of NCT and its analogs determines their biological effects. While all are oxidizing and halogenating agents, there are significant differences in their reactivity, stability, and microbicidal potency.

| Compound | Key Reactivity Characteristics | Comparative Notes |

| This compound (NCT) | Mild oxidant. nih.gov Reacts with thiols and other oxidizable groups. pathogenics.com Can transfer its active chlorine to other N-H compounds (transhalogenation), which can enhance its activity, for example, by forming the more lipophilic monochloramine in the presence of ammonium (B1175870). nih.govoup.com | Less reactive than hypochlorous acid (HOCl). mdpi.com Surprisingly more effective at transhalogenation than NDCT, especially at pH < 7. nih.gov |

| N,N-Dichlorotaurine (NDCT) | More bactericidal on a molar basis against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) compared to NCT. nih.gov Shows similar activity to NCT against Gram-positive bacteria (S. aureus). nih.gov Less effective in chlorinating amines (transhalogenation) than NCT. nih.gov | The increased bactericidal activity at acidic pH is similar to that observed with NCT. nih.gov Generally considered too unstable for practical medical application compared to NCT. nih.gov |

| N-Bromotaurine (NBT) | Shares strong anti-inflammatory and microbicidal properties with NCT. outbreak.info Generally considered to be more reactive than NCT, which parallels the higher reactivity of HOBr compared to HOCl. nih.gov | Both NCT and NBT are key taurine haloamines produced by neutrophils. outbreak.info |

| C-Methylated Derivatives (e.g., DM-NCT, DM-NDCT) | Designed for enhanced stability. oup.comresearchgate.net These analogs, such as N,N-dichloro-2,2-dimethyltaurine, exhibit potent, broad-spectrum antimicrobial activities, similar to the parent compounds. researchgate.netnih.gov | The primary advantage is their superior long-term stability in solution compared to NCT and NDCT. researchgate.net This stability makes them particularly useful for applications requiring a longer shelf-life. |

Molecular and Cellular Biological Responses to N Chlorotaurine

Pathogen Stress Responses to N-Chlorotaurine Exposure

Microorganisms, upon exposure to this compound, activate various stress response pathways to counteract its antimicrobial effects.

This compound, as a reactive chlorine species (RCS), induces oxidative stress in microorganisms. pnas.orgnih.gov For instance, in Aspergillus fumigatus, exposure to NCT at concentrations ranging from 6.8 to 55 mM leads to a decrease in conidial growth and viability, as well as mycelium biomass. nih.gov This response is characterized by an upregulation of proteins associated with oxidative stress resistance, such as those involved in ribosome, transcription, translation, and non-ribosomal peptide biosynthesis. nih.gov In Salmonella Typhimurium, NCT acts as a powerful oxidant, triggering specific oxidative stress responses. pnas.orgresearchgate.net

Gram-negative bacteria, such as Salmonella Typhimurium, utilize two-component regulatory systems to detect and respond to this compound-induced stress. The CpxRA envelope stress response system is notably activated by this compound in Salmonella Typhimurium. pnas.orgnih.govresearchgate.netnih.gov This activation is crucial for maintaining the integrity of the bacterial envelope and is triggered by NCT in an NlpE-dependent manner. pnas.orgnih.govnih.govresearchgate.net The CpxRA pathway, which is typically induced by very few natural stresses, responds to NCT by leading to the overproduction of periplasmic oxidized-protein repair systems. pnas.orgnih.govpnas.org

To combat the oxidative damage inflicted by this compound, microorganisms upregulate various repair mechanisms. A key example is the periplasmic methionine sulfoxide (B87167) reductase (MsrP). pnas.orgnih.gov In Salmonella Typhimurium, MsrP is part of the Cpx regulon, meaning its expression is induced by the CpxRA system in response to NCT. pnas.orgnih.govresearchgate.netnih.gov MsrP is essential for the bacterium to cope with NCT stress by repairing oxidized proteins in the bacterial envelope, specifically reducing methionine sulfoxide (Met-SO) residues back to methionine. pnas.orgnih.govnih.govoup.com Other methionine sulfoxide reductases, such as MsrAB and MtsZ in Haemophilus influenzae, also contribute to resistance against this compound and hypochlorite (B82951). frontiersin.orgfrontiersin.org

Exposure to this compound leads to significant alterations in the proteome and metabolome profiles of microorganisms, reflecting their adaptive and stress responses. In Aspergillus fumigatus, quantitative proteomic analysis revealed an enrichment of proteins associated with ribosomes, transcription, translation, and non-ribosomal peptide biosynthesis, all crucial for oxidative stress resistance. nih.gov Conversely, there was a decrease in the abundance of proteins linked to fumagillin (B1674178) and pseurotin (B1257602) biosynthesis, indicating an anti-virulence effect of NCT. nih.gov The oxidation of protein thiols, particularly cysteine residues, is a common modification under oxidative stress, and NCT can induce the production of protein dimers, suggesting the formation of disulfide bonds. researchgate.net Furthermore, microorganisms may upregulate anti-oxidative and salvage mechanisms, including heat-shock proteins and proteins involved in transcription and translation, in the presence of NCT. nih.gov

Data Table: Proteomic Changes in Aspergillus fumigatus upon NCT Exposure nih.gov

| Protein Category/Process | Effect of NCT Exposure |

| Ribosome-associated proteins | Enriched (Upregulated) |

| Transcription-associated proteins | Enriched (Upregulated) |

| Translation-associated proteins | Enriched (Upregulated) |

| Non-ribosomal peptide biosynthesis (e.g., Pes1, Pes3) | Enriched (Upregulated) |

| Fumagillin biosynthesis | Decreased abundance |

| Pseurotin biosynthesis | Decreased abundance |

Host Cell Interactions and Signaling Responses

This compound is not only an antimicrobial agent but also interacts with host cells, influencing various signaling pathways, particularly within the immune system.

This compound, produced by immune cells like neutrophils and macrophages, plays a role in modulating cellular immune responses. mdpi.comnih.gov It is involved in the termination of inflammation and exhibits anti-inflammatory properties. oup.comnih.gov N-chlorinated serum albumin, formed through N-chlorination of plasma proteins by hypochlorous acid (a precursor to NCT), can stimulate immune cells and act as a pro-survival factor for these cells in the presence of cytotoxic antigens. nih.gov While NCT is known for its anti-inflammatory effects, its interaction with immune cell signaling is complex. For instance, viral infection can upregulate cellular NCT levels, and NCT has been shown to attenuate viral infection-induced expression of type I interferons, potentially facilitating viral replication in vitro and in vivo. researchgate.net This highlights a nuanced role for NCT in host immunity, where it can both contribute to antimicrobial defense and modulate inflammatory and antiviral signaling.

Interactions with Host Cellular Components and Biomolecules

This compound exerts its biological effects through direct interactions with host cellular components and biomolecules, often via its oxidizing and chlorinating mechanisms. oup.complos.orgresearchgate.netnih.gov

Direct Chemical Modifications: NCT is known to react with various biological materials. A key mechanism involves the transfer of its active chlorine to amino groups of molecules, a process known as transhalogenation. This reaction can lead to the formation of monochloramine, which often enhances the compound's activity. oup.complos.orgresearchgate.net This chemical reactivity extends to the inactivation of virulence factors produced by pathogens. For instance, NCT directly inactivates Shiga toxin 2 (Stx2) from enterohemorrhagic Escherichia coli by oxidizing its thio groups and aromatic amino acids. plos.orgnih.gov Similar inactivation has been observed for toxins and enzymes from Staphylococcus aureus, Aspergillus fumigatus, and Candida albicans. nih.gov Surface chlorination of pathogens after sublethal exposure to NCT can also induce a post-antibiotic effect and reduce their virulence. oup.comresearchgate.net

Modulation of Inflammatory Mediators: NCT's anti-inflammatory properties are partly attributed to its direct modification of cytokine mediators. Research indicates that NCT can reduce the binding of Interleukin-6 (IL-6) to its specific antibody, potentially through the oxidation of critical residues like Met161 and Trp157, which are essential for IL-6R receptor-binding. mdpi.comfrontiersin.orgresearchgate.net This direct interaction contributes to its capacity to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6 by stimulated white blood cells. mdpi.comresearchgate.netpathogenics.comnih.gov Furthermore, NCT has been shown to decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as reduce the activity of matrix metalloproteinases, all of which are crucial mediators in inflammatory responses. mdpi.comresearchgate.netpathogenics.com

Impact on Cellular Processes: Beyond its direct chemical effects on mediators, NCT can influence broader cellular processes. It has been observed to induce a proliferative arrest in certain cells, followed by apoptotic cell death. oup.com In the context of pathogens, NCT exposure can induce oxidative stress responses. For example, in Aspergillus fumigatus, NCT increases the abundance of proteins associated with cellular response to drugs, ribosomal biogenesis, and secondary metabolism. It also impacts gliotoxin (B1671588) levels, a mycotoxin produced by A. fumigatus. maynoothuniversity.ie

Interaction with Immune Signaling Pathways: NCT also interacts with key immune signaling pathways. It can facilitate the oxidation of Interferon Regulatory Factor 3 (IRF3) at Cys222 and Cys371. This oxidation inhibits IRF3's phosphorylation and nuclear translocation, thereby blocking its binding to the IFN-β promoter region. This mechanism suggests that NCT can attenuate antiviral responses by suppressing IRF3-driven innate immunity. nih.gov

The following table summarizes key interactions of this compound with host cellular components and biomolecules:

| Biomolecule/Component | Interaction/Effect | Research Finding |

| Pathogen Amino Groups | Transhalogenation, formation of monochloramine, enhanced activity. oup.complos.orgresearchgate.net | Enhanced microbicidal activity. |

| Shiga Toxin 2 (Stx2) | Oxidation of thio groups and aromatic amino acids. plos.orgnih.gov | Inactivation of toxin, removal of cytotoxic effect on Vero cells. plos.orgnih.gov |

| Other Pathogen Toxins/Enzymes | Inactivation. nih.gov | Reduces virulence of E. coli, S. aureus, A. fumigatus, C. albicans. nih.gov |

| Pathogen Surfaces | Surface chlorination. oup.comresearchgate.net | Post-antibiotic effect, loss of virulence. oup.comresearchgate.net |

| Fibrinogen, Factor V, VIII, X | Oxidation. oup.compathogenics.com | Dose-dependent anticoagulant activity. oup.compathogenics.com |

| Interleukin-6 (IL-6) | Oxidation of Met161 and Trp157. mdpi.comfrontiersin.orgresearchgate.net | Reduced binding to IL-6R, contributes to anti-inflammatory effects. mdpi.comfrontiersin.orgresearchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production. mdpi.comresearchgate.netpathogenics.comnih.gov | Decreases inflammation. mdpi.comresearchgate.netpathogenics.comnih.gov |

| Nitric Oxide (NO) | Reduced production. mdpi.comresearchgate.netpathogenics.com | Attenuates inflammatory responses. mdpi.comresearchgate.netpathogenics.com |

| Prostaglandin E2 (PGE2) | Reduced production. mdpi.comresearchgate.netpathogenics.comnih.gov | Attenuates inflammatory responses. mdpi.comresearchgate.netpathogenics.comnih.gov |

| Matrix Metalloproteinases | Decreased activity. pathogenics.com | Reduces tissue damage during inflammation. pathogenics.com |

| IRF3 (Cys222, Cys371) | Oxidation. nih.gov | Inhibits phosphorylation, nuclear translocation, and IFN-β promoter binding; attenuates antiviral responses. nih.gov |

Influence on Gene Expression Related to Inflammatory Processes

Downregulation of Pro-inflammatory Mediators: A primary mechanism by which NCT modulates inflammation at the gene expression level involves the downregulation of numerous pro-inflammatory cytokines, chemokines, and enzymes. oup.commdpi.comnih.govnih.govmdpi.comresearchgate.netasm.org This includes a reduction in the expression of key inflammatory mediators such as TNF-α, nitric oxide, and interleukins 1β, 2, 6, 8, and 12. oup.complos.orgnih.govmdpi.comresearchgate.net

Inhibition of NF-κB Pathway: One of the fundamental molecular mechanisms underpinning NCT's anti-inflammatory action is its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of many genes involved in inflammatory and immune responses. NCT achieves this inhibition primarily through the oxidation of Methionine 45 (Met45) in IκB-α. This oxidation prevents the ubiquitination and subsequent proteasomal degradation of IκB-α, which is necessary for NF-κB activation and its translocation into the nucleus. oup.complos.orgnih.govmdpi.comfrontiersin.orgnih.gov By blocking NF-κB activation, NCT effectively suppresses the transcription of a wide array of pro-inflammatory genes. mdpi.com

Induction of Heme Oxygenase-1 (HO-1): Another significant influence of NCT on gene expression is the induction of heme oxygenase-1 (HO-1) at both mRNA and protein levels. oup.complos.orgmdpi.comnih.gov HO-1 is a stress-inducible enzyme recognized for its potent anti-inflammatory and cytoprotective properties. Its induction by NCT contributes to the resolution of inflammation. oup.commdpi.com

Modulation of Other Inflammatory Genes: NCT has been shown to inhibit the transcriptional expression of the inducible nitric oxide synthase (iNOS) gene. researchgate.net Additionally, it can inhibit the expression of cyclooxygenase-2 (COX-2) protein through post-transcriptional mechanisms, further reducing the production of pro-inflammatory mediators like PGE2. researchgate.net Its ability to modulate inflammatory pathologies is also attributed to the chemical modification of inflammatory factors like IL-6 and NF-κB. frontiersin.org

Influence on Antioxidant Responses: NCT can also induce NRF2 (Nuclear factor erythroid 2-related factor 2), which is a master transcriptional regulator of cellular antioxidant responses. This effect is attributed to electrophilic adduction and inactivation of Keap-1, the redox-sensitive negative regulator of NRF2, leading to the upregulation of antioxidant and detoxifying genes. frontiersin.org

The following table outlines the influence of this compound on gene expression related to inflammatory processes:

| Gene/Protein Target | Effect on Expression | Mechanism/Consequence |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12) | Downregulation. oup.commdpi.comnih.govnih.govmdpi.comresearchgate.netasm.org | Reduces overall inflammatory response. oup.commdpi.comnih.govnih.govmdpi.comresearchgate.netasm.org |

| NF-κB | Inhibition of activation. oup.complos.orgnih.govmdpi.comfrontiersin.orgnih.gov | Oxidation of IκB-α (Met45) prevents its degradation, blocking NF-κB nuclear translocation and gene transcription. oup.complos.orgnih.govmdpi.comfrontiersin.orgnih.gov |

| Heme Oxygenase-1 (HO-1) | Upregulation (mRNA and protein levels). oup.complos.orgmdpi.comnih.gov | Induces anti-inflammatory and cytoprotective effects. oup.complos.orgmdpi.comnih.gov |

| iNOS gene | Inhibition of transcriptional expression. researchgate.net | Reduces nitric oxide production. researchgate.net |

| COX-2 protein | Inhibition of expression (post-transcriptional). researchgate.net | Reduces prostaglandin E2 production. researchgate.net |

| Type I IFNs (e.g., IFN-α/β) | Attenuated expression. nih.gov | Facilitates viral replication by suppressing antiviral responses. nih.gov |

| NRF2 | Induction (indirectly via Keap-1 inactivation). frontiersin.org | Upregulates cellular antioxidant responses. frontiersin.org |

Theoretical and Computational Research on N Chlorotaurine

Structural Conditions and Reactivity Predictions of N-Chlorotaurine

Computational chemistry methods, such as ab initio calculations, have been employed to investigate the molecular characteristics and predict the reactive properties of this compound and its structural analogs. The ab initio B3LYP/6-31G method has been utilized to compute various molecular characteristics, including Mulliken atomic charges for the chloramine (B81541) part and adjacent atoms in this compound analogs, amino acid chloramines, and related compounds researchgate.net. These computational analyses provide a quantitative measure of the compounds' capabilities to react with biological targets, such as the methionine sulfide (B99878) group or the sulfhydryl group of reduced glutathione (B108866) researchgate.net.

The reactivity of this compound and its structural analogs with thiol compounds, such as dithiothreitol, has been shown to correlate with the magnitude of the active chlorine charge researchgate.net. Studies have determined the rate constants for the oxidative activities of various monochloramine oxidants.

Table 1: Rate Constants of Monochloramine Oxidants with Dithiothreitol (This table is designed for interactive display, allowing for sorting by any column in a live application.)

| Compound Name | Rate Constant (M⁻¹s⁻¹) | Standard Deviation | Source |

| This compound | 170 | ± 4 | researchgate.net |

| N-Chloroglycine | 235 | ± 9.8 | researchgate.net |

| N-Chloro-2,2-dimethyltaurine | 145 | ± 4.3 | researchgate.net |

Furthermore, modifications to the reaction center structure, such as introducing hydrogen atom substituents into the chloramine group, can dramatically alter the compounds' activities researchgate.net. For instance, the rate constants for N-isopropyl-N-chlorotaurine, N,N-dichloro-2,2-dimethyltaurine, and N-acetyl-N-chloro-2,2-dimethyltaurine, determined using competitive kinetics, demonstrate a wide range of reactivities researchgate.net.

Table 2: Impact of Substituents on Chloramine Reactivity with Thiol-Compounds (This table is designed for interactive display, allowing for sorting by any column in a live application.)

| Compound Name | Rate Constant (M⁻¹s⁻¹) | Standard Deviation | Source |

| N-Isopropyl-N-chlorotaurine | 9 | ± 0.5 | researchgate.net |

| N,N-Dichloro-2,2-dimethyltaurine | 12000 | ± 950 | researchgate.net |

| N-Acetyl-N-chloro-2,2-dimethyltaurine | 25300 | ± 3000 | researchgate.net |

This compound is characterized as a mild, long-lived oxidant, and its relatively low reactivity results in a significantly smaller fraction being reduced by proteinaceous material compared to more reactive active chlorine compounds nih.gov. Under conditions of excess hypochlorous acid (HOCl) or moderately acidic environments, this compound can undergo further chlorination to form N,N-dichlorotaurine researchgate.net. Theoretical calculations have also provided evidence against an electron-transfer mechanism for the chlorination of nucleophiles by protonated this compound acs.org.

Computational Modeling of this compound Interactions with Biomolecules

While this compound is known to interact with various biomolecules, leading to their chlorination and oxidation, detailed computational modeling studies, such as molecular docking or molecular dynamics simulations specifically focused on this compound's interactions with biomolecules, are not extensively detailed in the provided literature. Experimental approaches, such as mass spectrometry, have been instrumental in identifying the molecular mechanism of action by disclosing multiple sites of chlorination and oxidation on viral proteins, including SARS-CoV-2 spike protein and 3C-like protease, influenza virus haemagglutinin and neuraminidase, and RSV fusion glycoprotein, following treatment with this compound nih.gov. These experimental findings provide crucial data for understanding the sites of interaction and the resulting modifications of biomolecules by this compound.

Quantum Chemical Studies of this compound Reaction Mechanisms

Quantum chemical methods are valuable tools for investigating the intricate reaction mechanisms of this compound. Ab initio quantum chemistry methods are applicable for the comparative analysis of chemical reaction pathways researchgate.net. Density Functional Theory (DFT) has also been employed in studies related to chemical reactions, demonstrating its utility in understanding reaction mechanisms researchgate.netacs.org.

Studies on the nucleophilic substitution reactions of N-chloramines, including this compound, have revealed that the reaction mechanism can vary depending on the nucleophile's reactivity acs.orgresearchgate.netacs.org. For less reactive nucleophiles, the reaction typically proceeds via a stepwise mechanism involving a fast preequilibrium protonation of this compound, followed by a rate-determining chlorine transfer from the protonated chloramine to the nucleophile acs.orgresearchgate.netacs.org. This stepwise mechanism is supported by inverse solvent deuterium (B1214612) isotope effects observed in the hydronium ion-catalyzed reactions of this compound with bromide and iodide ions, with (kBr)H/(kBr)D values of 0.30 and (kI)H/(kI)D values of 0.54, respectively acs.orgresearchgate.net.

Conversely, for more nucleophilic species, such as sulfite (B76179) (SO₃²⁻) and 2-mercaptoethanol (B42355) (HOCH₂CH₂S⁻), the reaction mechanism shifts to a concerted pathway acs.org. In this concerted mechanism, protonation of the chloramine at nitrogen and chlorine transfer to the nucleophile occur simultaneously in a single step acs.org. This change in mechanism is enforced by the absence of a significant lifetime for the protonated chloramine when in contact with highly nucleophilic amines acs.orgacs.org. A recent theoretical study on the chlorination of N-compounds suggests that the transition state involves three water molecules, leading to a concerted cyclic transition state csic.es. Furthermore, theoretical calculations have been utilized to provide evidence against an electron-transfer mechanism for the chlorination of nucleophiles by protonated this compound acs.org.

Future Directions and Unanswered Questions in N Chlorotaurine Academic Research

Elucidation of Specific Molecular Targets within Diverse Pathogen Classes

While N-chlorotaurine is recognized for its broad-spectrum antimicrobial activity, the precise molecular targets within different pathogen classes (bacteria, fungi, viruses, protozoa) are not yet fully understood. nih.govnih.govplos.orgrki.de Current research indicates that NCT's oxidizing and chlorinating mechanism targets multiple sites within microorganisms, including thio groups (sulfhydryls and thioethers) and amino groups, leading to the inactivation of virulence factors and essential proteins. nih.govplos.orgrki.denih.gov For instance, mass spectrometry studies have shown that NCT causes multiple sites of chlorination and oxidation in SARS-CoV-2 spike protein and 3C-like protease, as well as influenza virus haemagglutinin and neuraminidase, and RSV fusion glycoprotein. rki.detandfonline.com

Future research needs to move beyond general categories to identify specific proteins, enzymes, nucleic acids, or structural components that are critically affected by NCT in a pathogen-specific manner. This could involve:

High-resolution structural biology: Using techniques like X-ray crystallography or cryo-electron microscopy to visualize NCT-modified pathogen components.

Proteomics and metabolomics: Identifying specific proteins or metabolites whose function or concentration is altered upon NCT exposure in various pathogens. For example, in Aspergillus fumigatus, NCT has been shown to inhibit conidial and mycelial growth by up-regulating the oxidative stress response, suggesting specific pathways are affected. nih.gov

Genetic screens: Identifying pathogen mutants that exhibit altered susceptibility to NCT, which could point to resistance mechanisms or critical targets. For instance, Salmonella Typhimurium utilizes the CpxRA two-component system to detect this compound oxidative stress, leading to the overproduction of periplasmic oxidized-protein repair systems like MsrP, indicating a specific bacterial response pathway. pnas.org

A deeper understanding of these specific molecular interactions will enable the development of more targeted and effective anti-infective strategies.

Comprehensive Mapping of this compound-Mediated Cellular Signaling Cascades

Beyond its direct microbicidal effects, this compound has immunomodulatory and anti-inflammatory properties, suggesting it interacts with host cellular signaling pathways. oup.comresearchgate.netnih.gov It is known to downregulate proinflammatory mediators, cytokines, and chemokines, such as TNF-alpha, prostaglandins, and interleukins like IL-6, and can inhibit nuclear factor kappaB activation. nih.govnih.govresearchgate.netnih.gov However, a comprehensive mapping of the cellular signaling cascades triggered or modulated by NCT in host cells remains an area for extensive research.

Future studies should aim to:

Elucidate upstream sensors: Identify the specific cellular receptors or sensors that detect NCT and initiate downstream signaling.

Map signaling networks: Utilize advanced phosphoproteomics and kinome profiling to trace the activation or inhibition of key signaling proteins and pathways (e.g., MAPK, NF-κB, PI3K/Akt pathways) in response to NCT.

Investigate cell fate decisions: Understand how NCT influences cell survival, proliferation, differentiation, or apoptosis in various cell types, particularly immune cells and epithelial cells. For example, taurine (B1682933) chloramine (B81541) (a form of NCT) has been shown to activate a cell death pathway involving Bax and caspase-9 in some contexts. oup.comresearchgate.net

Understanding these cascades is crucial for harnessing NCT's anti-inflammatory potential and predicting its systemic effects.

Investigation of Synergistic or Antagonistic Interactions with Other Endogenous Oxidants

This compound is one of several reactive oxygen and chlorine species (ROS/RCS) produced endogenously, particularly during the oxidative burst of phagocytes. nih.govoup.compnas.org Its interactions with other endogenous oxidants, such as hypochlorous acid (HOCl), hydrogen peroxide (H2O2), and reactive nitrogen species (RNS) like nitric oxide, are complex and not fully characterized. researchgate.netscience.gov NCT itself is formed from the reaction between HOCl and taurine. oup.compnas.org The activity of NCT can be enhanced by chlorine transfer from NCT to low molecular weight amino compounds, especially ammonium (B1175870) chloride, forming more lipophilic and potent monochloramine (NH2Cl). nih.govoup.comresearchgate.netnih.gov

Future research should focus on:

Redox crosstalk: Quantifying the precise redox reactions and equilibria between NCT and other endogenous oxidants in different biological compartments.

Context-dependent effects: Investigating how these interactions vary under different physiological and pathological conditions (e.g., inflammation, oxidative stress, specific tissue microenvironments).

This area of research will contribute to a more holistic understanding of the redox balance in biological systems and NCT's role within it.

Advanced Analytical Techniques for Real-time Monitoring of this compound in Complex Biological Systems

Real-time monitoring of this compound concentration and activity in complex biological systems (e.g., tissues, body fluids, in vivo) presents significant analytical challenges. mdpi.com Current methods often rely on endpoint measurements or techniques that may not be suitable for dynamic, in situ analysis. mdpi.comasm.org

Key advancements are needed in:

Biosensors: Developing highly sensitive and specific biosensors that can detect NCT in situ and in real-time, potentially using electrochemical, optical, or fluorescence-based approaches.

Imaging techniques: Exploring advanced imaging modalities (e.g., mass spectrometry imaging, specific MRI probes) to visualize NCT distribution and activity within tissues and organs.

Microfluidics and organ-on-chip systems: Integrating analytical tools into these platforms to mimic physiological conditions and monitor NCT dynamics in a controlled, high-throughput manner.

Such techniques would enable a more accurate understanding of NCT pharmacokinetics and pharmacodynamics in living systems.

Design of Novel this compound Analogs for Fundamental Mechanistic Studies

The design and synthesis of novel this compound analogs with specific modifications can provide invaluable insights into its structure-activity relationships and mechanism of action. nih.govresearchgate.netplos.orgresearchgate.net For example, C-methylated derivatives of NCT have been invented with improved stability at room temperature. researchgate.net Analogs like N-monochloro-dimethyltaurine (NVC-612) and N,N-dichloro-dimethyltaurine (NVC-422) have shown promising anti-infective properties with higher oxidation capacity. plos.orgresearchgate.net

Future research should focus on:

Targeted modifications: Synthesizing analogs with specific structural changes to probe the importance of particular functional groups for reactivity, stability, and biological interactions.

Activity profiling: Systematically evaluating the antimicrobial, anti-inflammatory, and cytotoxic profiles of these new analogs to correlate structural features with biological effects.

Mechanistic probes: Developing "reporter" analogs that can be used to track NCT's interactions with specific biomolecules or cellular compartments in situ.

This approach will help to dissect the molecular determinants of NCT's diverse biological activities and potentially lead to the development of compounds with enhanced properties for specific applications.

Integration of Omics Data to Understand Global Cellular Responses to this compound

Understanding the global cellular responses to this compound requires an integrative approach utilizing various omics technologies. While some studies have begun to explore proteomic changes in response to NCT, a comprehensive systems-level view is largely lacking. nih.govresearchgate.net

Future research should integrate:

Transcriptomics: Analyzing global gene expression changes to identify pathways activated or repressed by NCT.

Proteomics: Identifying changes in protein abundance, post-translational modifications (e.g., chlorination, oxidation), and protein-protein interactions. rki.detandfonline.compnas.orgresearchgate.netresearchgate.net

Metabolomics: Characterizing alterations in cellular metabolite profiles to understand metabolic reprogramming in response to NCT.

Lipidomics: Investigating changes in lipid composition and signaling.

The integration of these diverse datasets, utilizing bioinformatics and computational biology, will provide a holistic picture of how cells adapt and respond to NCT, revealing previously unappreciated mechanisms and pathways.

Development of Sophisticated In Vitro Models Mimicking Specific Biological Niches

Traditional in vitro models often fail to fully recapitulate the complexity of in vivo biological environments, limiting the translational relevance of findings. nih.gov For this compound, which functions in specific physiological contexts (e.g., inflammatory exudates, biofilms), more sophisticated models are necessary. nih.govasm.orgmdpi.com

Future directions include:

3D cell culture and organoids: Developing more physiologically relevant 3D cell culture systems and organoid models that mimic specific tissues (e.g., lung, skin, joint cartilage) where NCT might be applied. nih.gov

Biofilm models: Enhancing in vitro biofilm models to better reflect the complexity and heterogeneity of clinical biofilms, including mixed-species biofilms and those grown over longer periods. nih.govmdpi.com

Microfluidic "organ-on-chip" systems: Utilizing these advanced platforms to create dynamic microenvironments that simulate blood flow, nutrient gradients, and cellular interactions, allowing for real-time monitoring of NCT effects in a controlled manner. mdpi.com

Co-culture systems: Developing complex co-culture models involving host cells (e.g., immune cells, epithelial cells) and pathogens to study NCT's effects on host-pathogen interactions.

These advanced models will provide a more accurate and predictive platform for evaluating NCT's efficacy and understanding its mechanisms in contexts closer to the in vivo situation.

Retrosynthesis Analysis